glutamate-rich protein, Plasmodium
Description
Overview of GLURP in Plasmodium Biology
Glutamate-rich protein (GLURP) is a large, conserved antigen found in Plasmodium falciparum, the deadliest species of malaria parasite. It is present during both the pre-erythrocytic (liver) and erythrocytic (blood) stages of the parasite's life cycle. nih.gov The protein is characterized by a high content of glutamic acid residues, making it highly charged and hydrophilic, except for two hydrophobic regions at its N- and C-termini. nih.gov
Structurally, GLURP is composed of three main regions: a conserved N-terminal non-repeat region known as R0, a central repeat region called R1, and an immunodominant C-terminal repeat region designated as R2. nih.govnih.gov The gene encoding GLURP is located on chromosome 10 and produces a polypeptide with a predicted molecular mass of 145 kDa, though it appears as a 220 kDa protein in laboratory analyses. nih.gov GLURP is found on the surface of merozoites, the form of the parasite that invades red blood cells, making it a key target for the host's immune system. nih.govnih.gov
The protein plays a crucial role in the induction of protective immunity. nih.gov Antibodies targeting GLURP have been shown to inhibit parasite growth in vitro, primarily through a mechanism called antibody-dependent cellular inhibition (ADCI), where antibodies cooperate with monocytes to kill the parasite. nih.govasm.org
Historical Context of GLURP Research
The characterization of GLURP began with the aim of identifying Plasmodium falciparum antigens that could be potential vaccine candidates. Early immuno-epidemiological studies revealed a correlation between high levels of antibodies against GLURP and a reduced density of parasites in infected individuals, suggesting a protective role for these antibodies. nih.gov
A significant milestone in GLURP research was the discovery that antibodies against it could mediate parasite growth inhibition. nih.govresearchgate.net This finding established GLURP as a promising target for a blood-stage malaria vaccine. Subsequent research focused on dissecting the immune responses to different regions of the protein. These studies identified the R2 region as being particularly immunodominant, meaning it strongly stimulates an antibody response. nih.govnih.gov However, the non-repetitive R0 region was also found to be a target of protective antibodies. nih.gov
This body of research has led to the development of vaccine candidates incorporating parts of the GLURP antigen. One such candidate is GMZ2, a fusion protein combining the R0 region of GLURP with a portion of another Plasmodium protein, Merozoite Surface Protein 3 (MSP3). vac4all.orgresearchgate.net The development and clinical trials of GMZ2 represent a culmination of decades of research into the biology and immunology of GLURP. ku.dk
Significance of GLURP in Plasmodium Species (P. falciparum predominance)
GLURP's significance lies primarily in its potential as a malaria vaccine antigen, with the vast majority of research centered on P. falciparum. The protein is considered a key target for naturally acquired immunity to malaria. nih.gov Studies in malaria-endemic regions have consistently shown that individuals with high levels of antibodies against GLURP, particularly the R2 region, have a lower risk of clinical malaria. nih.gov
The mechanism by which anti-GLURP antibodies protect against malaria is a critical aspect of its significance. These antibodies are not very effective at directly inhibiting the parasite's invasion of red blood cells. nih.govasm.org Instead, they excel at recruiting immune cells, specifically monocytes, to attack the parasite. nih.govasm.org This antibody-dependent cellular inhibition (ADCI) is a key process in controlling parasite numbers in the blood. nih.gov
The structural features of GLURP also contribute to its importance. The protein contains multiple B-cell epitopes—specific sites that antibodies recognize and bind to. nih.govvac4all.org At least four such epitopes have been identified, with one in the R0 region, two in the R2 region, and one that is cross-reactive between R0 and R2. nih.govvac4all.org The presence of multiple epitopes enhances its ability to stimulate a robust and diverse antibody response.
Furthermore, the genetic diversity of GLURP, particularly in the R2 repeat region, is an area of active investigation. nih.govmalariaworld.org Understanding this diversity is crucial for designing a vaccine that can be effective against different parasite strains. nih.gov
Properties
CAS No. |
145112-81-8 |
|---|---|
Molecular Formula |
C8H5F2N |
Synonyms |
glutamate-rich protein, Plasmodium |
Origin of Product |
United States |
Molecular Biology and Genetic Organization of Plasmodium Glurp
GLURP Gene Locus and Expression
The genetic blueprint of GLURP provides essential insights into its function and regulation within the Plasmodium parasite.
Chromosomal Localization
The gene encoding GLURP in Plasmodium falciparum, the most virulent species causing malaria in humans, is located on chromosome 10. malariaworld.orgmdpi.com Specifically, it is identified by the gene ID PF3D7_1035300 in the PlasmoDB database. malariaworld.orguniprot.orgphenoplasm.org This specific chromosomal address is a key piece of information for genetic studies and manipulation of the gene.
Gene Structure and Transcriptional Regulation
Expression Across Parasite Developmental Stages
GLURP is expressed in both the pre-erythrocytic (liver) and erythrocytic (blood) stages of the parasite's life cycle. malariaworld.orgnih.govku.dk Its presence is also detected on the surface of merozoites, the form of the parasite that invades red blood cells. malariaworld.orgmdpi.com This broad expression profile across different developmental stages underscores its potential importance in various aspects of the parasite's biology and its interaction with the host.
Protein Structure and Domain Architecture
The GLURP protein is characterized by a distinct modular structure, comprising non-repetitive and repetitive regions that contribute to its immunological properties. The protein is primarily divided into three main regions: an N-terminal non-repetitive region (R0), a central repetitive region (R1), and a C-terminal repetitive region (R2). malariaworld.orgmdpi.comnih.gov
N-terminal Non-repetitive Region (R0)
The N-terminal portion of GLURP, designated as the R0 region, is a non-repetitive sequence. malariaworld.orgmdpi.comnih.gov In P. falciparum, this region is relatively conserved and encompasses amino acids 27–500. nih.gov The R0 region is a target of the host immune response, and antibodies directed against this domain have been associated with protection against clinical malaria.
Central Repetitive Region (R1)
Following the R0 region is the central repetitive region, known as R1. malariaworld.orgmdpi.comnih.gov This domain is characterized by the presence of repeating amino acid sequences. Specifically, it contains six repeat units, each composed of 15-16 amino acid residues.
| Feature | Description |
| Gene ID | PF3D7_1035300 |
| Chromosomal Location | Chromosome 10 |
| Protein Size | ~220 kDa |
| Amino Acid Length | 1271 |
| Expression Stages | Pre-erythrocytic, Erythrocytic, Merozoite surface |
| Domain | Region | Characteristics |
| R0 | N-terminal | Non-repetitive, Amino acids 27-500 |
| R1 | Central | Repetitive, 6 repeat units of 15-16 amino acids each |
| R2 | C-terminal | Repetitive |
C-terminal Repetitive Region (R2)
The C-terminal region of GLURP, also known as the R2 region, is an immunodominant section of the protein spanning approximately amino acids 705–1,178. nih.gov This region is characterized by a series of tandem repeats, which are highly antigenic and recognized by the immune systems of individuals naturally exposed to malaria. vac4all.orgnih.gov
Structural Characteristics and Genetic Diversity: The primary feature of the R2 region is its genetic polymorphism, which is largely due to variations in the number of tandem amino acid repeat units (AAUs). nih.govmdpi.com This variation results in different allele sizes, which can be identified using PCR-based methods and is a key source of the protein's diversity among different parasite isolates. nih.govnih.gov For instance, studies have identified numerous GLURP R2 alleles with sizes ranging from 501 bp to 1,500 bp in various malaria-endemic regions. nih.govresearchgate.netmdpi.com This size polymorphism is a significant factor in the parasite's ability to evade the host immune system. nih.gov
While the number of repeats varies, the repeat sequences themselves are often highly conserved. researchgate.netmalariaworld.org The most prevalent amino acid repeat sequence unit found in many studies is DKNEKGQHEIVEVEEILPE. nih.govnih.gov However, variations and different arrangements of these repeat units have been observed, contributing to the region's complexity. nih.gov For example, a study in Nigeria identified three different repeat sequence units and eight unique arrangements of these units among parasite populations. nih.gov
Immunological Importance: The R2 region contains at least two B-cell epitopes, which are sites that stimulate antibody production. nih.govvac4all.org Antibodies targeting the R2 region have been associated with a reduced risk of clinical malaria, and these antibodies can inhibit parasite growth in laboratory settings. nih.gov The immunodominant nature of the R2 repeats makes this region a focal point for the immune response, although its high variability presents a challenge for the development of a broadly effective vaccine. nih.govvac4all.org
| Study Location | Number of R2 Alleles Detected | Allele Size Range (bp) | Key Findings |
|---|---|---|---|
| Nigeria nih.gov | 12 | Not specified | Identified 3 repeat sequence units and 8 arrangements. Expected heterozygosity (He) was 0.87. |
| India nih.gov | 10 | 501 - 1,050 | Observed a decrease in amplicon size over five years. He ranged from 0.85 to 0.87. |
| Panamá mdpi.com | 4 | 800 - 1,100 | Genotypes I (800 bp) and IV (1100 bp) were the most common. |
| China researchgate.net | 7 | 600 - 1,500 | Repeat sequence units were highly conserved, but the number of units varied. |
Conserved and Variable Regions within GLURP
The GLURP protein is structurally organized into three main regions: a conserved N-terminal non-repetitive region (R0), a central repetitive region (R1), and the highly polymorphic C-terminal repetitive region (R2) discussed previously. nih.govmdpi.commalariaworld.org
R0 Region (N-terminal): Located at the N-terminus (approx. amino acids 27-500), the R0 region is notably conserved across different P. falciparum isolates. nih.govnih.gov This high degree of conservation, especially in areas of intense malaria transmission, suggests it plays a crucial role in the parasite's biology. nih.gov The R0 region is also immunogenic, capable of stimulating a strong and stable antibody response, and contains at least one specific B-cell epitope. nih.govvac4all.org
R1 Region (Central): The central R1 region also contains repetitive sequences, though it is genetically distinct from the R2 region. nih.gov
R2 Region (C-terminal): As detailed above, this region is characterized by significant size polymorphism and variability in its repeat units, making it the most heterogeneous part of the protein. nih.govnih.gov
The contrast between the conserved R0 region and the variable R2 region has important implications for immunology and vaccine design. The stability of the R0 region makes it an attractive target for vaccines, as an immune response against it would likely be effective against a wide range of parasite strains. vac4all.orgnih.gov Conversely, the variability of the R2 region allows the parasite to present a moving target to the immune system, contributing to immune evasion. nih.gov Some studies suggest that the repetitive sequences in regions like R2 might act as an immunological "smoke screen" to divert the immune response from more functionally important, conserved regions. vac4all.org
| Protein Region | Location | Key Characteristics | Immunological Properties |
|---|---|---|---|
| R0 | N-terminal (aa 27-500) | Non-repetitive, highly conserved nih.govnih.gov | Stimulates strong, stable antibody response; contains B-cell epitopes nih.govvac4all.org |
| R1 | Central (aa 500-705) | Repetitive nih.govnih.gov | Antigenic researchgate.net |
| R2 | C-terminal (aa 705-1,178) | Repetitive, highly polymorphic in size nih.govnih.gov | Immunodominant; contains at least two B-cell epitopes nih.govvac4all.org |
Post-Translational Modifications and Protein Folding
Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and interaction in eukaryotic organisms, including Plasmodium parasites. nih.govnih.gov Common PTMs in Plasmodium include phosphorylation, glycosylation, ubiquitination, methylation, and acetylation. nih.govnih.gov These modifications play a vital role in nearly every aspect of the parasite's complex life cycle. nih.gov
However, specific information regarding the post-translational modifications of GLURP is not extensively detailed in the current body of research. While it is known that the predicted molecular mass of GLURP (145 kDa) based on its amino acid sequence is significantly lower than its observed size in parasites (220 kDa), the reasons for this discrepancy, which could be due to PTMs, are not fully elucidated. nih.gov
Similarly, detailed experimental data on the specific protein folding pathway and the final three-dimensional structure of full-length GLURP are limited. Protein structure prediction databases, such as AlphaFoldDB, provide predicted models that suggest the presence of several disordered regions and coiled-coil domains within the protein. uniprot.org The hydrophilic and highly charged nature of GLURP, outside of its terminal hydrophobic segments, likely influences its folding and conformation in an aqueous environment. nih.gov Further research is required to experimentally determine the precise structure and identify the specific PTMs that GLURP undergoes, which would provide deeper insights into its biological function and its interactions within the host and parasite.
Biological Roles of Glurp in Plasmodium Life Cycle and Pathogenesis
Involvement in Intra-erythrocytic Development
GLURP is expressed throughout the erythrocytic stages of the parasite's life cycle. researchgate.netnih.gov After a merozoite successfully invades a red blood cell, it develops within a parasitophorous vacuole. Immuno-gold electron microscopy has revealed the presence of GLURP along the parasitophorous vacuolar membrane (PVM) that surrounds the developing schizont. wikipedia.org This localization suggests a potential role for the protein during the parasite's maturation and replication inside the red blood cell, possibly in the maintenance and function of the vacuole where the parasite resides. researchgate.net
Potential Link to Cytoadhesion Phenomena
Cytoadhesion is a key virulence factor of P. falciparum, where infected erythrocytes adhere to the endothelial lining of blood vessels, leading to sequestration and severe disease pathology. This process is primarily mediated by the P. falciparum erythrocyte membrane protein 1 (PfEMP1) family.
A direct, confirmed role for GLURP in cytoadhesion has not been established. However, some research has suggested a potential, yet unvalidated, function for the C-terminal repetitive region (R2) of GLURP at the surface of the parasitized red blood cell. researchgate.net It has been speculated that this region may have a function during rosette formation, a phenomenon where infected erythrocytes bind to uninfected red blood cells. researchgate.net This hypothesis requires further experimental validation to be confirmed. researchgate.net It is important to distinguish GLURP from another similarly named protein, P. falciparum glutamic acid-rich protein (PfGARP), which has also been investigated in the context of cytoadhesion. nih.gov
Immunological Significance of Glurp in Host Parasite Interactions
Naturally Acquired Humoral Immunity to GLURP
Individuals living in malaria-endemic areas develop antibodies to GLURP through natural exposure to P. falciparum. The nature and dynamics of this antibody response are crucial in understanding its protective efficacy.
Prevalence and Dynamics of Anti-GLURP Antibodies
The prevalence of anti-GLURP antibodies is strongly correlated with age and the intensity of malaria transmission. In areas of stable, high transmission, a majority of individuals, particularly those over 15 years of age, exhibit detectable levels of IgG antibodies to GLURP. asm.org Studies in malaria-endemic regions like Liberia have shown a significantly higher prevalence of antibodies against the R2 region of GLURP compared to the R0 region. nih.gov
The dynamics of the anti-GLURP antibody response reveal that these antibodies are acquired and boosted through repeated infections. nih.govplos.org Following a clinical malaria episode, there is often a rapid increase in antibody levels. nih.gov However, in infants, maternally derived anti-GLURP antibodies decline rapidly within the first six months of life, after which the infant's own immune system begins to produce these antibodies upon exposure. nih.govnih.gov This transition period highlights the vulnerability of young children to malaria. In areas with unstable transmission, the prevalence and levels of anti-GLURP antibodies are generally lower compared to regions with stable transmission, which may contribute to suboptimal immunity. asm.org
Isotype-Specific Antibody Responses (e.g., IgG1, IgG3)
The protective capacity of antibodies is not solely dependent on their presence but also on their isotype, which dictates their functional activity. For anti-GLURP antibodies, the cytophilic isotypes, IgG1 and IgG3, are of particular importance. These isotypes are capable of binding to Fc receptors on immune cells, such as monocytes, and activating effector mechanisms. plos.orgthermofisher.com
Studies have shown that both IgG1 and IgG3 specific for GLURP are associated with protection against malaria. plos.org The relative proportions of these subclasses can influence the effectiveness of the immune response. For instance, a higher proportion of cytophilic antibodies (IgG1 and IgG3) relative to non-cytophilic ones (IgG2 and IgG4) in anti-GLURP preparations has been suggested to correlate with stronger parasite inhibition. nih.gov Furthermore, genetic variations in IgG3 that enhance its binding to the neonatal Fc receptor (FcRn) have been linked to increased transplacental transfer of anti-GLURP IgG3 and a reduced risk of clinical malaria in infancy. plos.orgnih.gov
Recognition of R0, R1, and R2 Domains
GLURP is characterized by three main regions: a non-repetitive amino-terminal region (R0), a central repeat region (R1), and a carboxy-terminal repeat region (R2). nih.gov The human immune response targets different domains of the GLURP molecule.
Immuno-epidemiological studies have consistently shown that the R2 region is the most immunodominant part of GLURP, with a high percentage of individuals in malaria-endemic areas having antibodies that recognize this domain. nih.govnih.gov The R0 region is also a target of the humoral response, though typically to a lesser extent than R2. nih.govnih.gov In contrast, the R1 region demonstrates weak antibody-binding activity. nih.gov Research has identified specific B-cell epitopes within these regions, with one epitope specific to R0, two to R2, and another that is cross-reactive between R0 and R2. nih.gov
Mechanisms of Antibody-Mediated Parasite Control
The primary mechanism by which anti-GLURP antibodies are thought to control P. falciparum growth is not by directly inhibiting merozoite invasion into red blood cells, but rather through a cooperative effort with immune cells.
Antibody-Dependent Cellular Inhibition (ADCI) in Plasmodium Growth Control
Antibody-Dependent Cellular Inhibition (ADCI) is a key mechanism where antibodies, particularly cytophilic isotypes, collaborate with effector cells to inhibit parasite growth. vac4all.orgnih.gov In the context of GLURP, purified human anti-GLURP IgG, while ineffective on its own, can mediate strong, dose-dependent inhibition of parasite growth when monocytes are present. nih.govvac4all.org This ADCI effect has been demonstrated to be a significant factor in protection against febrile malaria in children. nih.gov The antigens targeted in ADCI are believed to be on the surface of merozoites, which become accessible upon the rupture of infected red blood cells. nih.gov
Role of Monocytes in ADCI
Monocytes are the crucial cellular component in the ADCI mechanism against P. falciparum. frontiersin.orgnih.gov When anti-GLURP antibodies bind to antigens on the merozoite surface, their Fc regions are recognized by Fcγ receptors on monocytes. nih.gov This interaction triggers the monocytes to release soluble factors, such as Tumor Necrosis Factor (TNF), which can inhibit the development of nearby parasites within their host erythrocytes. nih.govfrontiersin.org This indirect killing mechanism, rather than direct phagocytosis of opsonized merozoites, appears to be the dominant mode of action in ADCI mediated by anti-GLURP antibodies. vac4all.orgnih.gov The function of monocytes in this process can be modulated by other cytokines, with interferon-gamma enhancing and interleukin-4 down-regulating their activity. nih.gov
Functional Inhibition of Parasite Growth in vitro
Antibodies targeting GLURP have demonstrated a significant capacity to inhibit the growth of P. falciparum in laboratory settings. This inhibition is not typically a direct effect on the parasite's ability to invade red blood cells. nih.gov Instead, the primary mechanism is antibody-dependent cellular inhibition (ADCI), a process that requires the cooperation of immune cells, specifically monocytes. nih.govresearchgate.net
In the ADCI mechanism, antibodies, particularly cytophilic isotypes like IgG1 and IgG3, bind to the GLURP antigen on the surface of mature schizont-infected erythrocytes. nih.govasm.orgnih.gov This antibody "tagging" allows monocytes to recognize and engage with the parasite via their Fc receptors, triggering the release of factors that inhibit parasite growth and replication. nih.gov
Affinity-purified human IgG antibodies specific for different regions of GLURP, including the non-repetitive N-terminal region (R0) and the repetitive C-terminal region (R2), have been shown to mediate strong, dose-dependent parasite growth inhibition in the presence of monocytes. nih.govresearchgate.net Notably, even at high concentrations, these antibodies showed no direct invasion-inhibitory effects on their own. nih.gov Studies have found that antibodies targeting the R0 region may have a more pronounced inhibitory effect in ADCI assays compared to those targeting the R2 region. nih.gov
Clinical trial data supports these in vitro findings. A phase 1 vaccine trial using a long synthetic peptide from the GLURP N-terminus (GLURP(85-213)) induced high levels of antibodies. nih.gov Plasma from vaccinated individuals was able to mediate a dose-dependent inhibition of parasite growth in vitro when monocytes were present, confirming the biological activity of the vaccine-induced antibodies. nih.gov
Table 1: In Vitro Inhibition of P. falciparum Growth by Anti-GLURP Antibodies
| Antibody Specificity | Mechanism of Inhibition | Key Findings | Reference(s) |
| Anti-GLURP (Total IgG) | Antibody-Dependent Cellular Inhibition (ADCI) with monocytes | Strong, dose-dependent growth inhibition. No direct invasion inhibition. | nih.gov |
| Anti-R0 (N-terminal region) | ADCI with monocytes | More pronounced inhibitory effect compared to anti-R2 antibodies. | nih.gov |
| Anti-R2 (C-terminal region) | ADCI with monocytes | Effective in mediating monocyte-dependent parasite inhibition. | nih.gov |
| Vaccine-Induced Anti-GLURP | ADCI with monocytes | Plasma from vaccinated volunteers showed dose-dependent growth inhibition. | nih.gov |
Immune Evasion and Decoy Epitopes
While GLURP is a target of protective immunity, certain structural features of the protein suggest it may also play a role in the parasite's strategies to evade or misdirect the host immune response.
Many P. falciparum antigens, including GLURP, contain low-complexity regions characterized by repetitive amino acid sequences. The C-terminal R2 region of GLURP is a prime example, rich in glutamate (B1630785) repeats. nih.gov Large-scale screening of P. falciparum proteins has revealed that the most immunogenic epitopes are often located within these low-complexity, repetitive regions. nih.gov
The immune response to malaria is complicated by the extensive sharing of short, seroreactive amino acid motifs among hundreds of different parasite antigens. nih.gov This phenomenon can lead to antibody cross-reactivity, where antibodies generated against an epitope on one protein can also bind to similar epitopes on other proteins.
Within GLURP, analysis of purified antibodies has identified distinct B-cell epitopes, including one that displays cross-reactivity between the R0 and R2 regions. nih.govresearchgate.net More broadly, the glutamate-rich repeats found in GLURP are not unique to this protein and share similarities with sequences in other P. falciparum antigens. This sharing of epitopes could contribute to the inefficient nature of malaria immunity. nih.gov While cross-reactivity can sometimes be beneficial, it can also lead to the generation of low-affinity antibodies that are less effective at controlling the parasite. The presence of these shared, repetitive motifs across the proteome may be a strategy to impair the affinity maturation of B-cells, hindering the development of a high-quality, protective antibody response. nih.gov
Cellular Immune Responses to GLURP
The immune response to GLURP is not limited to antibody production; it also involves a significant cellular component, primarily mediated by T-cells. T-cells are crucial for helping B-cells produce high-affinity antibodies and for orchestrating other immune functions.
Studies in malaria-exposed individuals have shown that their peripheral blood mononuclear cells (PBMCs), which include T-cells, can be stimulated by GLURP. parasito2025.com This stimulation leads to the recall of T-cell responses, indicating the presence of memory T-cells specific for the protein. parasito2025.com Upon stimulation with GLURP or its constituent peptides, these T-cells, particularly CD4+ "helper" T-cells, become activated and produce cytokines. parasito2025.comyoutube.com
A prominent feature of the cellular response to GLURP is the induction of a pro-inflammatory Th1-type response, characterized by the secretion of cytokines like Interferon-gamma (IFN-γ). parasito2025.com IFN-γ plays a critical role in activating other immune cells, such as monocytes, enhancing their ability to kill parasites in ADCI assays. parasito2025.com Phase 1 vaccine trials with a GLURP-based candidate also demonstrated the induction of dose-dependent cellular immune responses, further highlighting the protein's ability to activate T-cells. nih.gov
Genetic Diversity and Population Structure of Plasmodium Glurp
Polymorphism in GLURP Gene Regions
The primary source of GLURP's genetic variation is found in the C-terminal R2 region, which exhibits extensive polymorphism in both its size and sequence. nih.gov
The size of the GLURP R2 region varies considerably among different P. falciparum isolates, a phenomenon known as size polymorphism. This variation is primarily due to differences in the number of tandemly repeated amino acid sequences. nih.govresearchgate.net
Studies have identified a wide range of allele sizes based on the length of the PCR-amplified R2 region. For instance:
A study in Nigeria identified 12 distinct GLURP alleles from 199 samples, with sizes ranging from 500 to 1,050 base pairs (bp). nih.gov
In Assam, India, ten allele types were found, with sizes ranging from 501 bp to 1,050 bp. nih.govnih.gov
A study in Khyber Pakhtunkhwa, Pakistan, detected nine distinct alleles with lengths from 600 to 1100 bp. plos.org
Research in Colombia also identified eight genotypes, with sizes ranging from 450 to 1,000 bp. nih.gov
In a low-transmission setting like Panamá, four different alleles were identified, with fragment sizes between 800 and 1100 bp. mdpi.com
This size variation, resulting from the differing number of repeat units, makes the R2 region a useful marker for genotyping and studying the multiplicity of infection (MOI), which refers to the number of distinct parasite strains co-infecting a single host. nih.govresearchgate.net A worldwide analysis of 168 isolates found that GLURP alleles containing 11 repeat units were the most common (31%), while those with very few (6) or many (15) repeats were rare. nih.gov
Table 1: Examples of GLURP R2 Allele Size Polymorphism in Different Regions
| Study Location | Number of Alleles Detected | Range of Allele Sizes (bp) | Predominant Allele Size(s) (bp) | Citation(s) |
|---|---|---|---|---|
| Osogbo, Nigeria | 12 | 500 - 1,050 | Not specified | nih.gov |
| Assam, India | 10 | 501 - 1,050 | Not specified | nih.govnih.gov |
| Khyber Pakhtunkhwa, Pakistan | 9 | 600 - 1,100 | 700 | plos.org |
| Northwestern Colombia | 8 | 450 - 1,000 | 700 | nih.gov |
| Panamá | 4 | 800 - 1,100 | 800 and 1,100 | mdpi.com |
Beyond size differences, the sequence of the amino acid repeat units (AAUs) within the R2 region also shows variation. However, the AAU sequences themselves are generally highly conserved. nih.gov The most prevalent repeat unit, often called 'a' or 'rsu1', is DKNEKGQHEIVEVEEILPE. nih.govnih.govresearchgate.net
Variations in this primary sequence have been documented. For example, a study in Nigeria identified two other repeat sequence units (rsu2 and rsu3) which involved amino acid substitutions at positions six and seven of the repeat. nih.gov Another study in Assam, India, described a new type of AAU, termed 'd', which differed from previously known units. nih.govnih.gov A comprehensive analysis of worldwide isolates identified 18 distinct types of AAUs. nih.gov These sequence variations, combined with the variable number of repeats, contribute to the extensive diversity of GLURP, with one study identifying 105 unique GLURP subtypes from 168 global alleles. nih.gov
Table 2: Documented Amino Acid Repeat Sequence Units (AAU) in GLURP R2 Region
| Repeat Unit Designation | Amino Acid Sequence | Study Location of Identification | Citation(s) |
|---|---|---|---|
| rsu1 ('a') | D K N E K G Q H E I V E V E E I L P E | Nigeria, India | nih.govnih.gov |
| rsu2 | D K N E K V Q H E I V E V E E I L P E | Nigeria | nih.gov |
| rsu3 | D K N E K V E H E I V E V E E I L P E | Nigeria | nih.gov |
| 'd' | Not specified | Assam, India | nih.govnih.gov |
Geographic Variation and Evolutionary Analysis of GLURP Alleles
The distribution and frequency of GLURP alleles are not uniform across the globe, reflecting the influence of geographical location and malaria transmission intensity on the parasite's population structure. researchgate.net
There is a notable difference in GLURP allelic diversity between regions with high and low malaria transmission. High-transmission areas, predominantly in Africa and Asia, typically exhibit a large number of GLURP alleles. nih.gov In contrast, areas with lower and more seasonal transmission, such as parts of South America, tend to have a much more limited repertoire of alleles. nih.gov
For instance, studies in Colombia and Panamá, areas of low endemicity, reported eight and four GLURP alleles, respectively. nih.govmdpi.com Conversely, research in Nigeria, a high-transmission setting, identified 12 alleles. nih.gov This pattern suggests that high transmission rates facilitate greater genetic recombination and the maintenance of a diverse allele pool. In a study in Assam, India, the distribution of genotypes was observed to shift over a five-year period, with certain genotypes becoming more common. nih.gov In Panamá, two genotypes (I and IV) were the most common, accounting for 49.4% and 35.8% of local cases, respectively, while other genotypes were mostly associated with imported cases. mdpi.com
GLURP, along with other polymorphic markers like msp-1 and msp-2, is used to assess the genetic structure of parasite populations and infer the extent of gene flow between them. nih.gov High genetic diversity and low population structure, as indicated by markers like GLURP, suggest a homogenous parasite population with significant gene flow, which is common in high-transmission areas. nih.gov
Studies using these markers have provided insights into parasite movement across borders. For example, a meta-analysis of parasite populations in Southern Africa indicated significant population structure between countries but also clear patterns of gene flow, with Mozambique acting as a major source of parasites for neighboring regions like Eswatini. frontiersin.org Analysis of GLURP allele distributions among worldwide populations has revealed shared allele types, providing further evidence of gene flow between different demographic populations. nih.gov However, it has been suggested that other markers, such as microsatellites, may offer a less distorted view of population structure due to their putative neutrality and higher polymorphism levels. nih.gov
Comparative genomics between P. falciparum and other Plasmodium species, including the rodent malaria parasite P. berghei, is crucial for identifying conserved genes and pathways, which can be targets for therapies. nih.gov While GLURP is a well-characterized P. falciparum antigen, orthologs—genes in different species that evolved from a common ancestral gene—exist in other Plasmodium species.
Research has focused on characterizing homologous proteins in P. berghei to understand their function. For example, studies on the apicoplast glycerol (B35011) 3-phosphate acyltransferase, an enzyme involved in fatty acid synthesis, have been conducted in both P. falciparum and P. berghei, confirming its similar targeting and function in both species. nih.gov Functional genomic screens in P. berghei have proven highly predictive of essential genes in P. falciparum. Genes that are essential for growth in P. berghei are almost always found to be indispensable in P. falciparum as well. nih.gov This high degree of functional conservation underscores the value of the P. berghei model for studying gene function and validating drug targets for human malaria.
GLURP as a Molecular Marker in Parasite Epidemiology
The glutamate-rich protein (GLURP) of Plasmodium falciparum, particularly its polymorphic C-terminal repeat region (R2), serves as a valuable molecular marker in epidemiological studies. nih.govmdpi.comresearchgate.net The gene encoding GLURP, located on chromosome 10, exhibits size polymorphism due to a variable number of nucleotide repeat units in the R2 region. nih.govnih.govnih.gov This variation in the number and arrangement of repeats among different parasite isolates allows for the differentiation of parasite strains, making GLURP a useful tool for genotyping in molecular epidemiology. nih.govmdpi.com It is frequently used alongside other polymorphic markers, such as merozoite surface protein 1 (msp-1) and merozoite surface protein 2 (msp-2), to assess the genetic diversity of parasite populations, distinguish new infections from treatment failures (recrudescence) in drug efficacy trials, and understand malaria transmission dynamics. nih.govnih.govnih.gov
Genotyping for Multiplicity of Infection (MOI) Studies
A key application of GLURP genotyping is in determining the Multiplicity of Infection (MOI), which is defined as the average number of distinct P. falciparum genotypes co-infecting a single individual. nih.govnih.gov An infection with a single parasite genotype is termed monoclonal, while an infection with more than one genotype is considered polyclonal. nih.gov The size polymorphism of the GLURP R2 region is exploited for MOI studies using techniques like nested polymerase chain reaction (n-PCR). nih.govnih.gov In this method, DNA extracted from a patient's blood sample is amplified. The presence of a single PCR product band indicates a monoclonal infection, whereas multiple bands of different sizes suggest a polyclonal infection, with each band representing a distinct parasite genotype. nih.gov
The MOI is a critical epidemiological indicator, often correlating with malaria transmission intensity. In areas of high transmission, individuals are more likely to be bitten by multiple infected mosquitos, leading to a higher prevalence of polyclonal infections and a higher mean MOI. nih.govbiorxiv.org Conversely, in low transmission settings, monoclonal infections are more common. nih.gov
Table 1: Multiplicity of Infection (MOI) and Expected Heterozygosity (He) of P. falciparum GLURP in Different Geographic Locations
| Location | Study Period | Multiplicity of Infection (MOI) | Expected Heterozygosity (He) | Source |
|---|---|---|---|---|
| Osogbo, Nigeria | 2004 | 1.23 | 0.87 | nih.govnih.gov |
| Osogbo, Nigeria | 2015 | 1.47 | 0.87 | nih.govnih.gov |
| Khyber Pakhtunkhwa, Pakistan | Not Specified | 1.03 | Not Reported | biorxiv.org |
| Kalabakan, Malaysia | 2013 | Not Reported for GLURP alone | 0.70 | plos.org |
| Kota Marudu, Malaysia | 2013 | Not Reported for GLURP alone | 0.69 | plos.org |
| Panamá | 2003-2019 | 1.0 (No polyclonal infections) | Not Reported | nih.gov |
| Sub-Saharan Africa (Pooled) | Meta-analysis | 2.09 | 0.65 (Overall) | researchgate.net |
Tracking Genetic Diversity of P. falciparum Populations
Beyond determining the complexity of individual infections, genotyping the GLURP R2 region is instrumental in characterizing the genetic diversity of the broader P. falciparum population. nih.govbiorxiv.org The number and frequencies of different GLURP alleles circulating within a specific geographical area provide a snapshot of the parasite gene pool. High genetic diversity, indicated by a large number of alleles and a high expected heterozygosity (He) value, is typically characteristic of regions with intense malaria transmission. nih.govnih.gov The He value represents the probability of being infected by two parasites with different alleles at a given locus, ranging from 0 (no diversity) to 1 (all sampled alleles are different). nih.govnih.gov
Geographic comparisons of GLURP allele frequencies further highlight the diverse and localized nature of parasite populations. In Panamá, only four GLURP genotypes were identified, with two genotypes (I and IV) accounting for over 85% of infections, reflecting the low transmission and limited genetic diversity in the region. nih.govmdpi.com In contrast, studies in higher transmission settings like Malaysia and Nigeria have reported a greater number of GLURP alleles. nih.govplos.org A study in two districts of Malaysian Borneo found an intermediate level of diversity for GLURP, with He values of 0.70 and 0.69, and identified distinct predominant genotypes in each location. plos.org These findings underscore the utility of GLURP as a molecular marker for mapping parasite population structures and tracking genetic diversity, which is crucial for guiding and evaluating malaria elimination efforts. plos.orgmdpi.com
Table 2: Frequency of P. falciparum GLURP Alleles/Genotypes in Different Endemic Regions
| Study Location | Allele/Genotype (Size in bp) | Frequency (%) | Source |
|---|---|---|---|
| Panamá (2003-2019) | Genotype I (800 bp) | 49.4 | nih.gov |
| Genotype IV (1100 bp) | 35.8 | ||
| Genotype II (900 bp) | 14.8 (Combined) | ||
| Genotype III (1000 bp) | |||
| Osogbo, Nigeria (2004) | Genotype XI (950 bp) | 23.7 | nih.gov |
| Genotype V (650 bp) | High Frequency | ||
| 12 genotypes observed in total | Varied | ||
| Osogbo, Nigeria (2015) | Genotype VIII (800 bp) | 18.0 | nih.gov |
| Genotype XI (950 bp) | Lower Frequency (vs 2004) | ||
| 11 genotypes observed in total | Varied | ||
| Kalabakan, Malaysia (2013) | Genotype VI (751-800 bp) | Predominant | plos.org |
| Kota Marudu, Malaysia (2013) | Genotype IV (651-700 bp) | Predominant | plos.org |
Glurp As a Target for Anti Parasitic Intervention Strategies
GLURP as a Plasmodium Vaccine Candidate Antigen
The development of a highly effective malaria vaccine remains a global health priority, with blood-stage antigens like GLURP being a major focus of research. nih.govnih.gov The rationale for targeting GLURP is supported by immuno-epidemiological studies that show a significant association between naturally acquired antibodies against GLURP and protection from clinical malaria. nih.govvac4all.org
The GLURP protein is characterized by distinct structural regions: a conserved N-terminal non-repeat region known as R0 (amino acids 27-500), a central repeat region (R1), and an immunodominant C-terminal repeat region called R2 (amino acids 705-1178). nih.gov Both the R0 and R2 regions have been central to vaccine design due to their immunological properties.
The R0 region is highly conserved across different P. falciparum isolates and has been shown to elicit a strong and stable antibody response. nih.govnih.gov The R2 region, while exhibiting some polymorphism, contains at least two B-cell epitopes that stimulate the production of antibodies capable of inhibiting parasite growth in vitro. nih.gov Antibodies targeting the R2 region have been linked to a reduced risk of clinical malaria, making it a valuable component for vaccine formulations. nih.gov The focus on these conserved and immunodominant regions aims to elicit a broadly protective immune response against diverse parasite strains.
Recombinant subunit vaccines offer a promising and safe approach to malaria immunization by using specific protein fragments to induce a targeted immune response. nih.gov Several vaccine development efforts have focused on producing recombinant versions of GLURP. For instance, the GLURP gene has been expressed in various systems, including Escherichia coli and vaccinia virus, to produce recombinant proteins for immunological studies. nih.gov A study using a vaccinia virus vector expressing GLURP demonstrated that the recombinant protein could induce a humoral immune response in mice, with antibodies that recognized the native GLURP from blood-stage parasites. nih.govnih.gov These early studies paved the way for the inclusion of recombinant GLURP fragments in more advanced vaccine candidates.
To enhance immunogenicity and broaden the protective response, researchers have developed chimeric protein vaccines that fuse domains from GLURP with other key P. falciparum antigens. A leading example is the GMZ2 vaccine candidate, a fusion protein composed of the N-terminal region of GLURP (specifically, the R0 region, GLURP₂₇₋₅₀₀) and the C-terminal fragment of Merozoite Surface Protein 3 (MSP3₂₁₂₋₃₈₀). nih.govnih.govresearchgate.net The rationale for this combination is based on immuno-epidemiological studies and in vitro functional assays that support the protective potential of both antigens. nih.govresearchgate.net The GMZ2 construct has been produced in Lactococcus lactis, a food-grade bacterium, offering a safe and efficient production platform. nih.govnih.gov Another chimeric construct, GMZ2.6c, has also been developed, which fuses a fragment of the sexual-stage protein Pfs48/45-6C to the GMZ2 construct, aiming to create a multi-stage vaccine. researchgate.net
Table 1: Chimeric Protein Vaccine Constructs Involving GLURP
| Construct Name | GLURP Component | Partner Antigen(s) | Rationale |
|---|---|---|---|
| GMZ2 | N-terminal region (R0; GLURP₂₇₋₅₀₀) | C-terminal fragment of Merozoite Surface Protein 3 (MSP3₂₁₂₋₃₈₀) | Combines two antigens associated with naturally acquired immunity to elicit a broader protective response. nih.govnih.govresearchgate.net |
| GLURP-MSP3 | Full-length or fragments | Merozoite Surface Protein 3 (MSP3) | Aims to induce higher levels of both GLURP- and MSP3-specific antibodies. vac4all.orgnih.gov |
| GMZ2.6c | GMZ2 (GLURP-MSP3 fusion) | Pfs48/45-6C (sexual-stage antigen) | A multi-stage vaccine candidate designed to target both asexual blood stages and parasite transmission. researchgate.net |
The immunogenicity of GLURP-based vaccine constructs has been evaluated in a variety of preclinical and clinical studies. In mice, immunization with a GLURP-MSP3 hybrid protein resulted in higher levels of antibodies specific to both GLURP and MSP3 compared to immunization with the individual antigens or a simple mixture of them. vac4all.orgnih.gov The GMZ2 vaccine has been shown to be immunogenic in both malaria-naive and malaria-exposed individuals. nih.govnih.gov
Studies in mice have shown that GMZ2 formulations, whether with adjuvants like Montanide ISA 720 and Alum or in an adjuvant-free virosomal formulation, induce robust GMZ2-specific antibody responses. nih.govnih.gov Interestingly, in these studies, the GLURP component of the fusion protein appeared to be immunodominant over the MSP3 component. nih.govnih.gov In a phase 1b trial in African children, the GMZ2 vaccine induced significant antibody responses against GMZ2, GLURP, and MSP3. plos.org Furthermore, GMZ2 vaccination has been shown to induce memory B-cell responses, which are crucial for long-term immunity. nih.govnih.gov
Table 2: Summary of Immunogenicity Findings for GLURP-Based Constructs
| Construct | Study Population | Key Immunogenicity Findings |
|---|---|---|
| GLURP-MSP3 Hybrid | Mice | Induced higher levels of both GLURP- and MSP3-specific antibodies compared to individual antigens. vac4all.orgnih.gov |
| GMZ2/Alum | Malaria-exposed adults (Gabon) | Increased anti-GMZ2 antibody levels and memory B-cell responses compared to a control group. nih.gov |
| GMZ2 (various formulations) | Mice (inbred and outbred strains) | All formulations induced GMZ2-specific antibodies; GLURP component was immunodominant. nih.govnih.gov |
| GMZ2/Alum | African children | Induced significant antibody responses to GMZ2, GLURP, and MSP3. plos.org |
A significant challenge in developing an effective malaria vaccine is the extensive genetic diversity of P. falciparum antigens. nih.govyoutube.com While the R0 region of GLURP is largely conserved, the R2 region is polymorphic, with variations in the number of nucleotide repeats that alter the size of the gene and the resulting protein. nih.govnih.gov This allelic variability, which can be geographically dependent, could potentially impact the efficacy of a GLURP-based vaccine. nih.gov
Therefore, a key strategic consideration is to design vaccines that target conserved epitopes to provide broad protection against different parasite strains. The inclusion of the conserved R0 region in vaccine constructs like GMZ2 is a direct response to this challenge. nih.govresearchgate.net Furthermore, it is believed that while antibodies against variable domains may contribute to allele-specific immunity, antibodies targeting conserved domains are crucial for protection against the diverse parasite populations present in endemic areas. researchgate.net Ongoing surveillance of the genetic diversity of vaccine candidate antigens in different geographical regions is essential to inform and refine vaccine design. nih.govnih.gov
GLURP as a Potential Target for Other Therapeutic Approaches
Beyond its role as a vaccine antigen, GLURP is also being explored as a target for other anti-parasitic interventions, primarily those involving antibodies. The basis for this lies in the observation that antibodies against GLURP can mediate parasite growth inhibition. nih.govnih.gov
Studies have demonstrated that human IgG antibodies targeting GLURP can inhibit the in vitro growth of P. falciparum through an antibody-dependent cellular inhibition (ADCI) mechanism, which involves cooperation with monocytes. nih.govvac4all.org Affinity-purified human antibodies against both the R0 and R2 regions of GLURP have been shown to be effective in ADCI assays. nih.gov This suggests that passive immunization with monoclonal antibodies targeting specific protective epitopes on GLURP could be a potential therapeutic strategy. Such antibody-based interventions could be particularly useful for providing immediate, short-term protection to vulnerable individuals, such as non-immune travelers or young children. researchgate.net
Q & A
Basic: What experimental techniques are most effective for detecting and quantifying GLURP-specific antibodies in serum samples?
Methodological Answer:
Enzyme-linked immunosorbent assay (ELISA) using recombinant GLURP fragments (e.g., R0 or R2 regions) is the gold standard for detecting anti-GLURP antibodies. Affinity purification of IgG antibodies via columns coated with GLURP-derived recombinant proteins or synthetic peptides ensures specificity . To quantify antibody titers, use standardized positive controls (e.g., pooled sera from malaria-endemic regions) and normalize optical density values against a reference curve . For longitudinal studies, pair ELISA with statistical models (e.g., mixed-effects regression) to account for inter-individual variability .
Advanced: How can researchers resolve contradictions in studies linking anti-GLURP antibody levels to clinical protection against malaria?
Methodological Answer:
Contradictions often arise from differences in epitope specificity , parasite genetic diversity , or host immune context . To address this:
- Epitope mapping : Use peptide microarrays or phage display libraries to identify antibody targets within GLURP’s R0 (non-repetitive) and R2 (repetitive) regions .
- Stratified analysis : Compare antibody responses across cohorts with varying Plasmodium strains (e.g., African vs. Southeast Asian isolates) using whole-genome sequencing of GLURP .
- Functional assays : Pair serological data with in vitro monocyte-dependent growth inhibition assays to assess antibody effector functions .
Basic: What methods are recommended for expressing and purifying recombinant GLURP for immunological studies?
Methodological Answer:
- Expression system : Use E. coli with codon-optimized sequences for GLURP fragments (e.g., R0: aa 25–213; R2: aa 705–1178) to avoid truncated proteins .
- Purification : Employ nickel-affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography to remove aggregates. Validate purity via SDS-PAGE and Western blot using monoclonal antibodies .
- Quality control : Verify conformational integrity via circular dichroism (CD) spectroscopy and endotoxin removal (e.g., ToxinEraser™ kits) for in vivo applications .
Advanced: How can genetic diversity in GLURP across P. falciparum isolates impact vaccine design?
Methodological Answer:
GLURP’s genetic variability, particularly in the R2 repeat region, may compromise vaccine efficacy. To address this:
- Population sequencing : Perform targeted sequencing of glurp in field isolates (e.g., using Illumina amplicon sequencing) to identify dominant haplotypes .
- Cross-reactivity testing : Immunize animal models (e.g., Saimiri monkeys) with diverse GLURP variants and measure antibody breadth via protein microarrays .
- Conserved epitope prioritization : Use computational tools like IEDB (Immune Epitope Database) to predict B-cell epitopes with low entropy (high conservation) .
Basic: What controls are essential when evaluating GLURP’s role in natural immunity via cohort studies?
Methodological Answer:
- Negative controls : Include sera from non-endemic regions to establish baseline antibody levels.
- Parasite exposure adjustment : Use PCR-corrected incidence rates to account for asymptomatic infections .
- Confounding factors : Adjust for age, HLA haplotypes, and co-infections (e.g., helminths) in multivariate models .
Advanced: How can proteomic approaches identify GLURP interaction partners in Plasmodium-infected erythrocytes?
Methodological Answer:
- Co-immunoprecipitation (Co-IP) : Crosslink infected erythrocytes with DSP (dithiobis[succinimidyl propionate]), lyse cells, and immunoprecipitate GLURP using monoclonal antibodies. Analyze bound proteins via LC-MS/MS .
- BioID proximity labeling : Express GLURP fused to a promiscuous biotin ligase in transgenic parasites. Streptavidin pull-downs followed by mass spectrometry reveal proximal interactors .
- Data validation : Confirm interactions using surface plasmon resonance (SPR) or yeast two-hybrid assays .
Basic: What bioinformatics tools are used to analyze GLURP sequence data from global P. falciparum isolates?
Methodological Answer:
- Multiple sequence alignment : Use MAFFT or Clustal Omega to align glurp sequences.
- Phylogenetic analysis : Construct maximum-likelihood trees with RAxML or IQ-TREE to visualize haplotype clusters .
- Diversity metrics : Calculate nucleotide diversity (π) and Tajima’s D using DnaSP to identify selection pressures .
Advanced: How can contradictory findings about GLURP’s immunogenicity in animal models versus humans be reconciled?
Methodological Answer:
- Adjuvant optimization : Test Toll-like receptor (TLR) agonists (e.g., GLA-SE) in animal models to mimic human immune environments .
- Immune correlates analysis : Compare antibody subclasses (e.g., cytophilic IgG1/IgG3 vs. non-cytophilic IgG2) using multiplex bead assays .
- Humanized mouse models : Use NSG mice engrafted with human hematopoietic stem cells to evaluate GLURP-specific B-cell responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
